molecular formula C10H13NO2 B15317267 Methyl 2-[(4-methylphenyl)amino]acetate

Methyl 2-[(4-methylphenyl)amino]acetate

Cat. No.: B15317267
M. Wt: 179.22 g/mol
InChI Key: FMEIJHJONLPORQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylphenyl)amino]acetate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid and is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group, which is further connected to a phenyl ring substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methylphenyl)amino]acetate can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-methylphenylamine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-methylphenylamine, methyl chloroacetate, sodium hydroxide

    Solvent: Typically an organic solvent such as ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylphenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: N-acyl or N-alkyl derivatives

Scientific Research Applications

Methyl 2-[(4-methylphenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[(4-methylphenyl)amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

Methyl 2-[(4-methylphenyl)amino]acetate can be compared with other similar compounds such as:

    Methyl 2-[(4-aminophenyl)amino]acetate: Similar structure but with an amino group instead of a methyl group on the phenyl ring.

    Ethyl 2-[(4-methylphenyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-[(4-methoxyphenyl)amino]acetate: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness: this compound is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(4-methylanilino)acetate

InChI

InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3

InChI Key

FMEIJHJONLPORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)OC

Origin of Product

United States

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